molecular formula C10H15Cl2N3O2 B13870307 2-Pyrimidinamine, 4,6-dichloro-5-(2,2-diethoxyethyl)- CAS No. 97570-32-6

2-Pyrimidinamine, 4,6-dichloro-5-(2,2-diethoxyethyl)-

Cat. No.: B13870307
CAS No.: 97570-32-6
M. Wt: 280.15 g/mol
InChI Key: DDSIONISSNPQDQ-UHFFFAOYSA-N
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Description

1). This structure combines halogenation and ether functionalities, which influence its reactivity, solubility, and biological activity.

Synthesis and Applications describes its synthesis via nucleophilic substitution: 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine reacts with (1S,2S,4R)-4-amino-2-(hydroxymethyl)cyclopentanol·HBr in isopropyl alcohol/water under basic conditions (triethylamine). This reaction highlights its role as a precursor in antiviral drug development, particularly for compounds targeting nucleoside phosphonate analogues .

Properties

CAS No.

97570-32-6

Molecular Formula

C10H15Cl2N3O2

Molecular Weight

280.15 g/mol

IUPAC Name

4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidin-2-amine

InChI

InChI=1S/C10H15Cl2N3O2/c1-3-16-7(17-4-2)5-6-8(11)14-10(13)15-9(6)12/h7H,3-5H2,1-2H3,(H2,13,14,15)

InChI Key

DDSIONISSNPQDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC1=C(N=C(N=C1Cl)N)Cl)OCC

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Stepwise Preparation from Diethyl Malonate and Pyrimidine Precursors

Synthesis of 4,6-Dichloropyrimidine Core

One common approach begins with the preparation of 4,6-dichloropyrimidine, which is a crucial intermediate. According to patent CN102936224A, the method involves:

  • Reacting formamide, absolute ethyl alcohol, and sodium ethoxide to form an intermediate mixture.
  • Gradual addition of diethyl malonate under controlled temperature and stirring.
  • Acidification with hydrochloric acid to precipitate 4,6-dihydroxypyrimidine.
  • Chlorination of 4,6-dihydroxypyrimidine using thionyl chloride in the presence of a chlorination catalyst in dichloroethane solvent.
  • Isolation and drying of 4,6-dichloropyrimidine with yields exceeding 83% based on diethyl malonate.

This method is noted for its industrial suitability, environmental friendliness, and high purity product output.

Introduction of Amino Group at Position 5

The amino group at position 5 is typically introduced via reduction or substitution reactions on intermediates bearing suitable leaving groups. For example, in the preparation of related 2-propylthio-4,6-dichloro-5-aminopyrimidine (patent CN103923020A), the amino group is installed by:

  • Reacting diethyl malonate with fuming nitric acid to form a nitrated intermediate.
  • Conversion to a thiocarbamide derivative.
  • Subsequent chlorination and catalytic hydrogenation to yield the amino-substituted pyrimidine.

Summary Table of Preparation Method Attributes

Attribute Description
Starting Materials Diethyl malonate, formamide, sodium ethoxide, hydrochloric acid, thionyl chloride, amines, 2,2-diethoxyethyl halides
Reaction Conditions Controlled temperature (0-90 °C), acid/base catalysis, inert atmosphere for chlorination
Yield Efficiency Typically above 80% for core pyrimidine formation steps
Scalability Methods adapted for industrial scale with environmental and cost considerations
Challenges Control of substitution specificity, handling of chlorinating agents, preservation of acetal group

Chemical Reactions Analysis

Types of Reactions

2-Pyrimidinamine, 4,6-dichloro-5-(2,2-diethoxyethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Pyrimidinamine, 4,6-dichloro-5-(2,2-diethoxyethyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Pyrimidinamine, 4,6-dichloro-5-(2,2-diethoxyethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer or the inhibition of microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent-Driven Structural and Functional Differences

Compound 1: 2-Amino-4,6-Dichloro-5-Methoxypyrimidine
  • Structure : Substituted with methoxy (-OCH₃) at position 5 instead of diethoxyethyl.
  • Properties : Molecular weight 194.02 g/mol (C₅H₅Cl₂N₃O) with higher polarity due to the smaller methoxy group .
  • Applications : Used in agrochemicals and as an intermediate for herbicides, leveraging its electron-withdrawing chloro and methoxy groups .
Compound 2: 2-Amino-4,6-Dichloro-5-Methylpyrimidine
  • Structure : Methyl (-CH₃) substituent at position 5 (CAS: 7153-13-1; C₅H₅Cl₂N₃).
  • Properties : Lower molecular weight (178.02 g/mol) and increased hydrophobicity compared to the diethoxyethyl analogue .
  • Applications : Key intermediate in antimalarial drugs like pyrimethamine, where methyl groups enhance metabolic stability .
Compound 3: 4,6-Dichloro-5-(2-Methoxyphenoxy)-2,2'-Bipyrimidine
  • Structure: Bipyrimidine system with 2-methoxyphenoxy and chlorine substituents (CAS: 150728-13-5; C₁₅H₁₁Cl₂N₃O₂).
  • Properties : Extended aromaticity improves π-π stacking in enzyme binding.
  • Applications : Investigated as a kinase inhibitor in cancer therapy due to its bipyrimidine scaffold .
Compound 4: 2-Amino-4,6-Dichloro-5-Ethylpyrimidine
  • Structure : Ethyl (-CH₂CH₃) group at position 5 (CAS: 6343-68-6; C₆H₇Cl₂N₃).
  • Properties : Balanced lipophilicity and molecular weight (192.05 g/mol).
  • Applications : Precursor for pesticides (e.g., pyrimidifen) targeting acetylcholinesterase .

Biological Activity

2-Pyrimidinamine, 4,6-dichloro-5-(2,2-diethoxyethyl)- (CAS Number: 14052-82-5) is a pyrimidine derivative that has garnered attention due to its potential biological activities. Pyrimidine compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential applications in medicinal chemistry.

The compound's chemical structure and properties are essential for understanding its biological activity. Below is a summary of its key chemical characteristics:

PropertyValue
Molecular FormulaC₁₀H₁₄Cl₂N₂O₂
Molecular Weight265.14 g/mol
Density1.252 g/cm³
Boiling Point318.8 °C
Flash Point146.6 °C
LogP2.725

Biological Activity Overview

Research indicates that pyrimidine derivatives exhibit significant biological activities. The following sections detail specific activities associated with 2-Pyrimidinamine, 4,6-dichloro-5-(2,2-diethoxyethyl)-.

Antimicrobial Activity

Pyrimidines have been reported to possess antimicrobial properties. A study highlighted that pyrimidine derivatives could inhibit the growth of various bacterial strains. The compound's structure suggests it may interact with microbial enzymes or cell membranes, leading to its antimicrobial effects.

Antitumor Activity

Pyrimidine derivatives are also recognized for their anticancer potential. Research indicates that certain pyrimidines can induce apoptosis in cancer cells. The mechanism often involves the inhibition of DNA synthesis or interference with cell cycle progression.

Anti-inflammatory Effects

Another significant area of interest is the anti-inflammatory activity of pyrimidine compounds. Studies have shown that these compounds can reduce inflammation markers in vitro and in vivo. The specific pathways involved often include the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Case Studies

Several studies have explored the biological activity of similar pyrimidine compounds:

  • Synthesis and Evaluation : A study synthesized various pyrimidine derivatives and evaluated their anthelmintic activity using Pheretima posthuma. Compounds were tested at different concentrations, revealing significant activity compared to standard drugs like albendazole .
  • In Silico Studies : Computational methods have been employed to predict the biological activity of pyrimidine derivatives. Tools like PASS and Molinspiration have indicated potential as GPCR ligands and kinase inhibitors, suggesting that 2-Pyrimidinamine may have diverse pharmacological applications .
  • Antimicrobial Screening : Another research effort focused on synthesizing and testing new pyrimidine derivatives against various pathogens, confirming their broad-spectrum antimicrobial activity .

Q & A

Basic Research Questions

Q. How can the molecular structure of 4,6-dichloro-5-(2,2-diethoxyethyl)-2-pyrimidinamine be experimentally confirmed?

  • Methodology : Combine spectroscopic and crystallographic techniques.

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to identify substituents and confirm the diethoxyethyl group. Compare chemical shifts with related pyrimidine derivatives (e.g., 4,6-dichloro-5-ethylpyrimidin-2-amine) .
  • X-ray Crystallography : Resolve bond angles and dihedral angles between the pyrimidine ring and substituents, as demonstrated in structurally similar compounds (e.g., 2-[4-(chloromethyl)phenoxy]-4,6-dimethoxypyrimidine) .
    • Key Data : PubChem records (InChIKey: RFDSRYRJLQXWBR-UHFFFAOYSA-N) provide foundational structural validation .

Q. What synthetic routes are recommended for preparing 4,6-dichloro-5-(2,2-diethoxyethyl)-2-pyrimidinamine?

  • Methodology : Optimize nucleophilic substitution or condensation reactions.

  • Organolithium Reagents : Modify methods used for 2-ethoxy-4,6-dichloropyrimidine derivatives, adjusting solvents (e.g., CH2_2Cl2_2) and bases to accommodate the diethoxyethyl group .
  • Stepwise Functionalization : Introduce the diethoxyethyl moiety via alkylation of a pre-formed pyrimidine scaffold, followed by chlorination .
    • Critical Parameters : Monitor reaction temperature (e.g., 298 K for controlled substitution) and stoichiometry to avoid over-chlorination .

Q. What analytical techniques are essential for purity assessment of this compound?

  • Methodology :

  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns with UV detection (λ = 254 nm) to quantify impurities.
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (expected m/z ≈ 293.04 for C10_{10}H14_{14}Cl2_2N3_3O2_2) and fragmentation patterns .
    • Validation : Cross-reference with PubChem’s canonical SMILES (CCC1=C(N=C(N=C1Cl)N)Cl) and DSSTox ID (DTXSID70287220) .

Advanced Research Questions

Q. How can computational modeling enhance the design of reactions involving this compound?

  • Methodology : Apply quantum chemical calculations (e.g., DFT) to predict reactivity.

  • Reaction Path Search : Use software like Gaussian or ORCA to simulate intermediates in nucleophilic substitutions, as practiced by ICReDD for reaction optimization .
  • Solvent Effects : Calculate solvation free energies to optimize solvent selection (e.g., CH2_2Cl2_2 vs. ethyl acetate) .
    • Case Study : Computational insights into pyrimidine ring planarity (dihedral angles ~64.2°) can guide steric hindrance mitigation .

Q. How should conflicting spectroscopic data (e.g., NMR vs. crystallography) be resolved?

  • Methodology :

  • Dynamic Effects Analysis : Investigate temperature-dependent NMR to detect conformational flexibility (e.g., diethoxyethyl rotation).
  • Complementary Techniques : Pair X-ray crystallography with NOESY NMR to validate spatial arrangements .
    • Example : Discrepancies in substituent orientation in related compounds were resolved by comparing crystallographic data with 13^{13}C NMR chemical shifts .

Q. What strategies are effective for studying the biological activity of this compound?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing Cl with methoxy groups) and test against enzymatic targets (e.g., kinases) .
  • In Silico Docking : Use AutoDock Vina to predict binding affinities to proteins like dihydrofolate reductase, leveraging pyrimidine’s role in nucleotide metabolism .
    • Data Interpretation : Correlate IC50_{50} values with electronic properties (Hammett constants) of substituents .

Q. How can solvent and catalyst selection impact the synthesis of derivatives?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for SNAr reactions, noting rate acceleration in DMF due to high dielectric constant .
  • Catalyst Optimization : Evaluate Pd-catalyzed cross-coupling for introducing aryl groups, referencing protocols for 2-phenoxypyrimidines .
    • Case Study : Thionyl chloride in CH2_2Cl2_2 efficiently converted hydroxyl intermediates to chlorinated products in related syntheses .

Data Contradiction Analysis

Q. How to address inconsistencies in reported synthetic yields for pyrimidine derivatives?

  • Methodology :

  • Reproducibility Checks : Replicate reactions under strict anhydrous conditions (e.g., Schlenk line) to exclude moisture interference .
  • Byproduct Identification : Use LC-MS to detect side products (e.g., over-alkylated species) and adjust stoichiometry .
    • Root Cause : Yield variations in 2-ethoxy-4,6-dichloropyrimidine synthesis were traced to residual water in solvents .

Tables for Key Parameters

Parameter Typical Range Reference
Melting Point354–356 K (crystallization)
Molecular Weight~293.04 g/mol
Pyrimidine Ring Dihedral Angle64.2° (vs. benzene ring)
Optimal Reaction Temperature298 K (solvent-dependent)

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